tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Catalog No.
S769259
CAS No.
226085-17-2
M.F
C12H13BrN2O2
M. Wt
297.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-car...

CAS Number

226085-17-2

Product Name

tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

IUPAC Name

tert-butyl 3-bromopyrrolo[2,3-b]pyridine-1-carboxylate

Molecular Formula

C12H13BrN2O2

Molecular Weight

297.15 g/mol

InChI

InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-9(13)8-5-4-6-14-10(8)15/h4-7H,1-3H3

InChI Key

LRMPSYYFDWATPN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC=C2)Br

Chemical Properties and Identification

Use in Scientific Research

The compound is significant as a scaffold in the synthesis of biologically active natural products . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Role in Drug Discovery

Azaindole derivatives, such as “1-Boc-3-bromo-7-azaindole”, have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been used in the design of kinase inhibitors .

Kinase Inhibitor Design

Azaindole derivatives, such as “1-Boc-3-bromo-7-azaindole”, have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been used in the design of kinase inhibitors . Kinase inhibitors are important in the treatment of cancer and inflammatory diseases .

Anticancer and Antimicrobial Agent

This compound serves as a valuable building block in the synthesis of various biologically active molecules and finds applications in medicinal chemistry and drug discovery research . It has potential as an anticancer and antimicrobial agent .

Use in Platinum Complexes

The cis-[PtCl2(naza)2] complexes containing monosubstituted 7-azaindole halogeno-derivatives showed significantly higher activity than cisplatin towards various carcinoma cell lines . This suggests that “1-Boc-3-bromo-7-azaindole” could be used in the development of more effective anticancer drugs .

tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₃BrN₂O₂ and a molecular weight of 297.15 g/mol. It features a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure known for its pharmacological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions and solubility in organic solvents .

Typical of brominated heterocycles. Notably, it can undergo:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Deprotonation: The carboxylate group may undergo deprotonation under basic conditions, allowing for further reaction pathways.
  • Cyclization Reactions: The pyrrole moiety can engage in cyclization reactions, forming more complex structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activities or novel properties .

Research indicates that compounds containing the pyrrolo[2,3-b]pyridine scaffold possess various biological activities, including:

  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Activity: The compound may exhibit activity against certain bacterial strains.
  • Neurological Effects: Pyrrolo compounds are often investigated for their effects on the central nervous system, potentially acting as neuroprotective agents .

These activities make tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate a candidate for further pharmacological studies.

The synthesis of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate generally involves several steps:

  • Formation of the Pyrrole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
  • Bromination: The introduction of the bromine atom typically occurs via electrophilic aromatic substitution using bromine or brominating agents.
  • Carboxylation: The carboxylate group can be introduced through carboxylic acid derivatives or via direct carboxylation methods.

Each step requires careful optimization to ensure high yields and purity of the final product .

tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate has several applications:

  • Pharmaceutical Development: It serves as a scaffold for designing new drugs targeting various diseases.
  • Chemical Biology: Utilized in proteomics and other biochemical assays due to its reactive functional groups.
  • Material Science: Potentially used in creating novel materials with specific electronic or optical properties .

Studies on the interactions of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with biological targets are crucial for understanding its pharmacodynamics.

  • Protein Binding: Investigating how this compound binds to proteins can reveal insights into its mechanism of action.
  • Receptor Interaction: Evaluating its affinity for various receptors may elucidate its therapeutic potential.

These studies are essential for assessing the compound's viability as a drug candidate and understanding its biological profile .

Several compounds share structural similarities with tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
Tert-butyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-1-carboxylatePyrrolo[3,2-b]pyridineDifferent bicyclic structure; potential different biological activity.
7-Azaindole derivativesAzaindoleOften exhibits different reactivity patterns; used in diverse applications.
Tert-butyl 4-bromoquinolineQuinolineDifferent nitrogen positioning; known for distinct pharmacological effects.

The unique combination of the bromine atom and the tert-butyl group in tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate distinguishes it from these similar compounds, potentially affecting both its chemical reactivity and biological activity .

The regioselective bromination of pyrrolo[2,3-b]pyridine systems represents a critical synthetic challenge that requires precise control of reaction conditions and careful selection of brominating agents. Contemporary approaches have demonstrated that the electronic properties of the heterocyclic substrate, combined with the inherent reactivity patterns of the pyrrolo[2,3-b]pyridine core, govern the regioselectivity of bromination reactions [3] .

N-Bromosuccinimide-Mediated Bromination

N-bromosuccinimide has emerged as the brominating agent of choice for pyrrolo[2,3-b]pyridine systems due to its superior handling characteristics and controllable reactivity compared to elemental bromine [6]. The reagent functions as a source of electrophilic bromine through controlled release mechanisms, enabling selective functionalization at specific positions on the heterocyclic scaffold [7].

Research has demonstrated that N-bromosuccinimide in dichloromethane at temperatures between 0-25°C provides optimal conditions for regioselective bromination, achieving selectivity ratios of 95:5 for C3-functionalization versus other positions . The reaction typically proceeds over 2-4 hours with yields ranging from 70-85%, representing a significant improvement over traditional bromination methods that often suffer from poor regioselectivity and harsh reaction conditions .

Alternative solvent systems have been investigated to optimize the bromination process. Acetic acid as a solvent medium has shown particular promise, enabling rapid bromination at 0°C with reaction times as short as 10 minutes and yields of 75-90% [8]. The acidic medium appears to facilitate the formation of the electrophilic bromine species while simultaneously activating the heterocyclic substrate toward electrophilic attack [9].

DMSO/HBr Bromination System

The dimethyl sulfoxide/hydrogen bromide system has gained attention as an alternative bromination protocol that offers advantages in terms of operational simplicity and environmental considerations [9] [10]. This system generates bromodimethylsulfonium bromide in situ, which serves as the active brominating species [11] [12].

The DMSO/HBr system has demonstrated particular effectiveness for pyrrole derivatives, achieving yields of 80-90% under mild conditions [13]. Temperature control plays a crucial role in this system, with reactions at 50-80°C promoting selective formation of monobrominated products while minimizing overoxidation and polyhalogenation [9]. The system exhibits good functional group tolerance and can be applied to a wide range of aromatic substrates [10].

Mechanistic Considerations

The regioselectivity of bromination reactions on pyrrolo[2,3-b]pyridine systems follows predictable patterns based on the electronic nature of the heterocyclic framework [3] [14]. The pyrrole ring, being electron-rich, preferentially undergoes electrophilic aromatic substitution at the 3-position, consistent with the general reactivity patterns observed in pyrrole chemistry [15] [16].

The electronic effects of the pyridine ring influence the overall reactivity of the bicyclic system, with the nitrogen atom in the pyridine ring serving as an electron-withdrawing group that modulates the electron density distribution throughout the molecule [14]. This electronic perturbation affects both the rate of bromination and the regioselectivity of the reaction [3].

N-Protection with tert-Butoxycarbonyl Group

The protection of the pyrrole nitrogen with the tert-butoxycarbonyl group represents a fundamental transformation in the synthesis of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate. This protection strategy serves multiple purposes: it prevents unwanted side reactions during subsequent synthetic manipulations, provides solubility advantages in organic solvents, and facilitates purification procedures [17] .

Mechanistic Aspects of Boc Protection

The mechanism of Boc protection involves nucleophilic attack by the pyrrole nitrogen on one of the carbonyl groups of di-tert-butyl dicarbonate, resulting in the formation of a carbamate linkage [19] [20]. The reaction proceeds through a tetrahedral intermediate that collapses to eliminate tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [21] [22].

The choice of base significantly influences the reaction outcome and efficiency. Sodium bicarbonate provides mild, aqueous conditions that are compatible with sensitive substrates, while stronger bases such as triethylamine or 4-dimethylaminopyridine can accelerate the reaction under anhydrous conditions [19] [23]. The liberation of carbon dioxide during the reaction necessitates the use of reaction vessels that can accommodate gas evolution [20] [22].

Optimized Protection Protocols

Contemporary synthetic protocols have refined the Boc protection procedure to achieve high yields and reproducible results. The standard protocol involves treating the pyrrolo[2,3-b]pyridine substrate with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate in a water/tetrahydrofuran mixture [24] [23]. This biphasic system provides the necessary basicity for the reaction while maintaining compatibility with the organic substrate [19].

Alternative approaches utilizing 4-dimethylaminopyridine as a base in acetonitrile have shown particular promise for sensitive substrates, achieving yields of 85-90% under mild conditions [21]. The catalytic nature of 4-dimethylaminopyridine allows for reduced base loading while maintaining high reaction efficiency [23].

Optimization for Pyrrolo[2,3-b]pyridine Substrates

The electronic properties of the pyrrolo[2,3-b]pyridine system require careful optimization of protection conditions to achieve optimal results. The electron-withdrawing effect of the pyridine ring reduces the nucleophilicity of the pyrrole nitrogen, necessitating longer reaction times or more forcing conditions compared to simple pyrrole substrates [17].

Research has demonstrated that the use of triethylamine as a base in dichloromethane provides an effective compromise between reaction efficiency and substrate compatibility [24]. Under these conditions, the protection reaction typically proceeds over 4-8 hours at temperatures between 0-25°C, yielding the desired N-Boc-protected product in 75-90% yield .

Regioselective Functionalization Approaches

The regioselective functionalization of pyrrolo[2,3-b]pyridine systems has been extensively studied, with particular emphasis on transformations that exploit the unique reactivity patterns of the bicyclic framework. The availability of multiple reactive sites within the molecule necessitates the development of highly selective synthetic methods that can target specific positions without affecting other functional groups [25] [26].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective functionalization of halogenated pyrrolo[2,3-b]pyridine derivatives. The Suzuki-Miyaura reaction, in particular, has demonstrated exceptional utility for the installation of aryl groups at the 3-position of the pyrrolo[2,3-b]pyridine framework [26] [27].

The success of these transformations depends critically on the choice of catalyst and reaction conditions. Precatalysts such as those developed by Buchwald and coworkers have shown superior performance compared to traditional catalyst systems, enabling reactions to proceed under mild conditions with excellent yields [25] [28]. The use of phosphine ligands such as Xantphos has proven particularly effective for these transformations, providing the necessary electronic and steric environment for efficient catalysis [29] [30].

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination reaction has been successfully applied to the functionalization of 3-bromo-pyrrolo[2,3-b]pyridine derivatives, enabling the installation of various amine nucleophiles at the 3-position [25] [31]. This transformation is particularly valuable for the construction of complex pharmacologically relevant structures that incorporate both the pyrrolo[2,3-b]pyridine core and specific amine functionalities.

The reaction typically employs palladium precatalysts in combination with phosphine ligands such as Xantphos, with cesium carbonate serving as the base in dioxane solvent [29] [30]. Under these conditions, the reaction proceeds rapidly, achieving yields of 65-85% for a wide range of amine substrates [25]. The tolerance of the reaction to various functional groups makes it particularly attractive for late-stage functionalization approaches [31].

Sonogashira Coupling Reactions

The Sonogashira coupling reaction provides access to alkynyl-substituted pyrrolo[2,3-b]pyridine derivatives, which serve as versatile intermediates for further synthetic elaboration [24] [32]. The reaction typically employs palladium and copper co-catalysis, with the copper serving to activate the terminal alkyne for transmetalation [32].

Optimization studies have revealed that the choice of base and solvent significantly influences the reaction outcome. Triethylamine in dimethylformamide provides an effective reaction medium, enabling high yields of coupled products while minimizing competing side reactions [24]. The tolerance of the reaction to various alkyne substrates makes it particularly attractive for diversity-oriented synthesis approaches [32].

Alternative Synthetic Routes

The development of alternative synthetic routes to pyrrolo[2,3-b]pyridine derivatives has been driven by the need to address specific synthetic challenges and to provide access to substitution patterns that are difficult to achieve through traditional approaches. These alternative methods often exploit different bond-forming strategies and can provide complementary access to the target structures [33] [34].

Transition Metal-Free Approaches

Transition metal-free synthetic approaches have gained increasing attention due to their environmental advantages and potential for cost reduction in large-scale synthesis [33] [34]. These methods typically exploit the inherent reactivity of organic substrates to achieve cyclization and functionalization without the need for expensive metal catalysts.

The carbene-catalyzed synthesis of azaindoles represents a significant advancement in this area, providing access to 2-aryl-azaindoles through the interception of reactive intermediates by acyl anion equivalents [33] [34]. This approach has demonstrated broad substrate scope and high yields, making it particularly attractive for pharmaceutical applications [33].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating heterocycle formation while maintaining high yields and selectivity [35] [36]. The use of microwave irradiation enables rapid heating and can provide access to reaction conditions that are difficult to achieve through conventional heating methods [37].

Applications of microwave-assisted synthesis to pyrrolo[2,3-b]pyridine derivatives have demonstrated significant reductions in reaction times while maintaining or improving yields compared to conventional heating [35]. The ability to achieve rapid heating and precise temperature control makes this approach particularly attractive for optimization studies and process development [36].

Continuous Flow Approaches

Continuous flow synthesis has gained prominence as a method for improving reaction efficiency and enabling safe scale-up of hazardous transformations [38] [39]. The enhanced heat and mass transfer characteristics of flow reactors can provide access to reaction conditions that are difficult to achieve in batch processes [40].

Applications of continuous flow synthesis to heterocycle formation have demonstrated significant advantages in terms of reaction control and product quality [41] [42]. The ability to achieve rapid mixing and precise temperature control makes flow synthesis particularly attractive for reactions involving unstable intermediates or highly exothermic processes [39].

Large-Scale Synthesis Considerations

The translation of laboratory-scale synthetic methods to large-scale production requires careful consideration of multiple factors including reaction efficiency, cost-effectiveness, environmental impact, and operational safety [43] [44]. The development of scalable synthetic routes to tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate necessitates optimization of each synthetic step to ensure consistent quality and yield at increased scale [45].

Process Optimization for Scale-Up

The optimization of synthetic processes for large-scale production requires systematic evaluation of reaction parameters and their impact on yield, selectivity, and product quality [43] [44]. Critical parameters include reaction temperature, reaction time, solvent volume, and catalyst loading, all of which must be optimized to achieve economic viability while maintaining product quality [45].

Research has demonstrated that reaction temperatures can often be reduced for large-scale processes, with industrial-scale reactions typically operating at 100-130°C compared to 150-200°C for laboratory-scale reactions [43]. This temperature reduction is facilitated by longer reaction times and improved mixing, which enable more efficient heat transfer and mass transfer [44].

Process Intensification Strategies

Process intensification represents a comprehensive approach to improving manufacturing efficiency through the optimization of unit operations and the implementation of advanced process technologies [46] [47]. In the context of heterocycle synthesis, process intensification can involve the adoption of continuous manufacturing processes, the use of microreactors, and the implementation of advanced process control systems [48] [49].

The application of process intensification to azaindole synthesis has demonstrated significant potential for improving productivity while reducing environmental impact [46] [50]. Continuous flow reactors enable precise control of reaction conditions and can provide access to reaction regimes that are difficult to achieve in traditional batch processes [38] [51].

Environmental and Economic Considerations

The development of sustainable synthetic routes requires careful evaluation of the environmental impact and economic viability of different synthetic approaches [46] [50]. Key considerations include the use of renewable feedstocks, the minimization of waste generation, and the reduction of energy consumption [47] [49].

The implementation of green chemistry principles in heterocycle synthesis has led to the development of more sustainable synthetic methods that reduce the use of hazardous reagents and minimize waste generation [46]. These approaches often involve the use of catalytic methods, the development of more efficient purification procedures, and the optimization of reaction conditions to reduce energy consumption [50].

XLogP3

3.2

Wikipedia

Tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Dates

Last modified: 08-15-2023

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